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Compound of Interest

Compound Name: Bracteatin

Cat. No.: B1241627

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bracteatin, a member of the aurone class of flavonoids, is a natural phenolic compound known
for its antioxidant properties. Its chemical structure, (22)-4,6-dihydroxy-2-[(3,4,5-
trihydroxyphenyl)methylidene]-1-benzofuran-3-one, gives rise to a unique set of spectroscopic
characteristics that are crucial for its identification, characterization, and the study of its
biological activities. This technical guide provides an in-depth overview of the spectroscopic
properties of Bracteatin, including its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear
Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a generalized
workflow for spectroscopic analysis are also presented to aid researchers in their studies of this
and similar compounds.

While specific, experimentally determined spectroscopic data for Bracteatin is not readily
available in recently published literature, this guide presents expected values based on the
known structure of Bracteatin and data from closely related aurones. These values provide a
strong predictive framework for the spectroscopic analysis of this compound.

Chemical Structure

IUPAC Name: (22)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula: CisH1007
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Molecular Weight: 302.24 g/mol

Structure:

Figure 1. Chemical Structure of Bracteatin.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Bracteatin based on the
analysis of its functional groups and comparison with structurally similar aurones.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aurone is characterized by two main absorption bands, referred to
as Band | and Band Il. Band |, appearing at a longer wavelength, is associated with the
cinnamoyl system (B-ring and the adjacent C2-C3 double bond). Band I, at a shorter
wavelength, is attributed to the benzoyl system (A-ring). The extensive conjugation in the
Bracteatin molecule is expected to result in absorptions in the visible region, contributing to its
color.

Table 1: Predicted UV-Vis Absorption Data for Bracteatin
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. Associated
Predicted Amax . Chromophore
Band ] Electronic
(nm) in Methanol . System
Transition
Band | 380 - 430 - T Cinnamoyl System
Band Il 240 - 270 T - T Benzoyl System

Infrared (IR) Spectroscopy

The IR spectrum of Bracteatin is expected to show characteristic absorption bands
corresponding to its various functional groups. The presence of multiple hydroxyl groups will
likely result in a broad O-H stretching band. The conjugated carbonyl group and aromatic C=C
bonds will also give rise to strong, distinct peaks.

Table 2: Predicted Infrared (IR) Absorption Data for Bracteatin

Wavenumber (cm~12) Vibration Type Functional Group
3500 - 3200 (broad) O-H stretch Phenolic hydroxyl groups
3100 - 3000 C-H stretch Aromatic rings

1680 - 1650 C=0 stretch (conjugated) Aurone carbonyl

1620 - 1580 C=C stretch Aromatic rings

1550 - 1500 C=C stretch Aromatic rings

1450 - 1400 C-C stretch (in-ring) Aromatic rings

1380 - 1300 O-H bend Phenolic hydroxyl groups

Phenolic hydroxyl groups,
1260 - 1000 C-O stretch "
ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of Bracteatin provide detailed information about the chemical
environment of each proton and carbon atom in the molecule. The predicted chemical shifts are
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based on the analysis of the aurone scaffold and the substitution pattern of the hydroxyl

groups.

Table 3: Predicted *H-NMR Chemical Shifts for Bracteatin (in DMSO-ds)

Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity

Shift (6, ppm) (J, Hz)
H-2' ~7.0-7.2 S
H-6' ~7.0-7.2 S
H-5 ~6.2-6.4 d ~2.0
H-7 ~6.4 - 6.6 d ~2.0
Vinyl H ~6.8-7.0 s
Phenolic OHs 9.0-11.0 brs

Table 4: Predicted 13C-NMR Chemical Shifts for Bracteatin (in DMSO-de)
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 145 - 148
C-3 180 - 185
C-3a 110- 115
C-4 160 - 165
C-5 95 - 100

C-6 165-170
C-7 98 - 103

C-7a 155 - 160
C-1 120 - 125
Cc-2' 108 - 112
C-3 145 - 150
c-4 135 - 140
C-5' 145 - 150
C-6' 108 - 112
Vinyl C 110- 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of

flavonoids like Bracteatin.

UV-Vis Spectroscopy

» Sample Preparation: A stock solution of the purified Bracteatin is prepared by dissolving a

precisely weighed amount (e.g., 1 mg) in a known volume of spectroscopic grade methanol

(e.g., 10 mL) to achieve a concentration of 0.1 mg/mL. A dilution series is then prepared to

obtain a final concentration suitable for measurement (typically in the range of 1-10 pg/mL).
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e Instrumentation: A dual-beam UV-

 To cite this document: BenchChem. [Spectroscopic Properties of Bracteatin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241627#spectroscopic-properties-of-bracteatin-uv-
Vvis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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